CADD522

RUNX2-DNA binding IC50 comparison transcription factor inhibitor

Need a RUNX2 inhibitor validated in metastatic breast, bone, and pediatric sarcoma models? CADD522 uniquely combines high-affinity RUNX2-DNA blockade (IC50 10 nM) with RUNX2-independent mitochondrial ATP synthase inhibition. • Antiproliferative across MDA-MB-231 (IC50 2.3 µM), A549, PC-3, HCT116; selective over WI-38 (>20 µM) • Oral bioavailability 38% (rat); suppresses metastasis in MMTV-PyMT, TNBC PDX, and bone cancer models • Only RUNX2 inhibitor with published efficacy across osteosarcoma, Ewing sarcoma, chondrosarcoma, and FP-RMS • Standard international shipping; no controlled substance restrictions

Molecular Formula C15H13Cl2NO3
Molecular Weight 326.2 g/mol
CAS No. 199735-88-1
Cat. No. B2804772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCADD522
CAS199735-88-1
Molecular FormulaC15H13Cl2NO3
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESC1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C15H13Cl2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21)
InChIKeyYSDNWNOGHQYWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.4 [ug/mL] (The mean of the results at pH 7.4)

CADD522: Compound Overview


CADD522 (CAS 199735-88-1) is a cell-permeable, bioavailable carbamoyl-bicycloheptene-carboxylate that functions as a potent inhibitor of RUNX2-DNA binding, with an IC50 of 10 nM determined by DNA-binding ELISA (D-ELISA) [1]. Beyond its canonical target, CADD522 independently inhibits mitochondrial ATP synthase, decreasing the mitochondrial oxygen consumption rate (OCR) and ATP production in a RUNX2-independent manner [2]. This small molecule (MW 326.17; C15H13Cl2NO3) exhibits antiproliferative activity across multiple solid tumor cell lines, including breast (MDA-MB-231, IC50 = 2.3 μM), lung (A549, IC50 = 3.1 μM), prostate (PC-3, IC50 = 2.7 μM), and colon (HCT116, IC50 = 3.5 μM) cancers, while demonstrating selectivity over normal human fibroblasts (WI-38, IC50 > 20 μM) . In vivo, CADD522 suppresses tumor growth and metastasis in transgenic (MMTV-PyMT), patient-derived xenograft (TNBC PDX), and bone cancer xenograft models as a single agent, with no apparent toxicity [1][3]. Oral bioavailability of 38% (10 mg/kg, rat) with a Cmax of 1.8 μM supports preclinical dosing flexibility .

Why CADD522 Cannot Be Substituted


RUNX2 inhibitors are a heterogeneous class with divergent mechanisms of action, target engagement modes, and in vivo applicability. CADD522 directly disrupts the RUNX2-DNA interaction at the DNA-binding pocket (IC50 = 10 nM, D-ELISA) [1], while also independently targeting mitochondrial ATP synthase to collapse oxidative phosphorylation [2]. By contrast, the CBFβ-RUNX protein-protein interaction inhibitors AI-10-104 (IC50 = 1.25 μM, FRET) and AI-10-47 (IC50 = 3.2 μM) operate through entirely distinct binding interfaces and lack the mitochondrial dual-targeting property . Covalent RUNX-family DNA-binding inhibitors such as Chb-M' induce p53-dependent apoptosis but carry potential off-target alkylation liabilities not observed with CADD522 [3]. Furthermore, CADD522 has demonstrated single-agent oral bioavailability (38% in rat) and reproducible in vivo tumor growth inhibition across breast cancer, primary bone cancer, and rhabdomyosarcoma xenograft models [1][4], whereas most comparator RUNX inhibitors lack comparable multi-indication in vivo validation. These mechanistic, selectivity, and translational gaps mean that substituting a generic 'RUNX2 inhibitor' for CADD522 will not recapitulate the same target engagement, metabolic perturbation, or in vivo efficacy profile.

CADD522: Comparative Evidence vs. RUNX2 Inhibitors


RUNX2-DNA Binding Affinity Comparison

CADD522 inhibits RUNX2-DNA binding with an IC50 of 10 nM as measured by DNA-binding ELISA (D-ELISA) using OSE2 oligonucleotides [1]. In contrast, the CBFβ-RUNX protein-protein interaction inhibitor AI-10-104 exhibits an IC50 of 1.25 μM in FRET assays , while AI-10-47 shows an IC50 of 3.2 μM in analogous CBFβ-RUNX binding assays . Although these assays measure different binding modalities, the approximately 125-fold and 320-fold differences in potency respectively underscore CADD522's distinct engagement of the RUNX2-DNA interface directly, rather than blocking the CBFβ co-factor interaction indirectly. This direct DNA-binding domain targeting is relevant for researchers seeking to abrogate RUNX2 transcriptional activity at its terminal effector step.

RUNX2-DNA binding IC50 comparison transcription factor inhibitor target engagement

Cancer Cell Antiproliferative Selectivity

CADD522 exhibits dose-dependent antiproliferative activity across a panel of solid tumor cell lines: MDA-MB-231 breast cancer (IC50 = 2.3 μM), A549 lung cancer (IC50 = 3.1 μM), PC-3 prostate cancer (IC50 = 2.7 μM), and HCT116 colon cancer (IC50 = 3.5 μM) . In contrast, the IC50 for normal human fibroblast WI-38 cells exceeds 20 μM , yielding a selectivity window of approximately 5.7- to 8.7-fold for cancer vs. normal cells. Comparable selectivity data are not published for AI-10-104, AI-10-47, or Ro5-3335, which have been evaluated primarily in leukemia cell contexts [1]. The availability of this selectivity profile across multiple solid tumor histotypes enables more informed selection of CADD522 for solid-tumor-focused preclinical studies.

antiproliferative IC50 cancer cell panel selectivity window WI-38 fibroblasts

Dual Mechanism: RUNX2 and Mitochondrial Targeting

CADD522 is unique among reported RUNX pathway inhibitors in possessing a secondary, RUNX2-independent mechanism: direct inhibition of mitochondrial ATP synthase. In human breast cancer cells, CADD522 decreases the mitochondrial oxygen consumption rate (OCR) and ATP production independently of RUNX2 status [1]. Cellular thermal shift assays confirmed direct binding of CADD522 to both α and β subunits of the F1-ATP synthase complex [1]. This dual targeting results in increased mitochondrial reactive oxygen species (ROS), which is prevented by the mitochondria-targeted antioxidant MitoQ [1]. In contrast, AI-10-104, AI-10-47, Ro5-3335, and Chb-M' have no reported mitochondrial ATP synthase activity . For researchers investigating cancer metabolism or RUNX2-independent cell death pathways, this dual mechanism represents a critical differentiating feature.

mitochondrial ATP synthase oxygen consumption rate dual mechanism RUNX2-independent ROS

In Vivo Efficacy in Solid Tumor Xenografts

CADD522 has demonstrated reproducible in vivo single-agent efficacy in three independent solid tumor model systems, a breadth of in vivo validation not reported for other RUNX2 inhibitors. In the MMTV-PyMT transgenic breast cancer model, CADD522 (20 mg/kg, i.p., 3×/week) significantly delayed tumor incidence and reduced tumor burden, accompanied by downregulation of RUNX2 target genes and apoptosis induction [1]. In a human triple-negative breast cancer PDX model, CADD522 treatment led to a significant decrease in tumor volume and impaired lung retention/outgrowth of breast cancer cells, with no apparent toxicity [1]. In primary bone cancer xenografts (osteosarcoma, Ewing sarcoma, chondrosarcoma), CADD522 as a single agent without surgery significantly reduced tumor volume and increased metastasis-free survival by 50% [2]. In fusion-positive rhabdomyosarcoma xenografts, CADD522 (10 mg/kg) decreased tumor growth and increased survival, with evidence of myogenic differentiation [3]. By comparison, AI-10-104 and AI-10-47 lack published solid tumor xenograft efficacy data; Chb-M' has been tested in PANC-1 xenografts but relies on p53-dependent apoptosis, limiting applicability to p53-wildtype contexts .

xenograft tumor volume reduction metastasis-free survival primary bone cancer breast cancer rhabdomyosarcoma

Oral Bioavailability Profile

Pharmacokinetic profiling in Sprague-Dawley rats reveals that CADD522 achieves an oral bioavailability of 38% following a single 10 mg/kg oral dose, with a time to peak plasma concentration (Tmax) of 1.8 hours and a Cmax of 1.8 μM . This oral bioavailability enables per os administration in preclinical rodent studies, offering experimental flexibility beyond intraperitoneal injection. Published pharmacokinetic data for comparator RUNX inhibitors are notably scarce: AI-10-49 has reported favorable pharmacokinetics but is restricted to leukemia models and targets CBFβ-SMMHC-RUNX1 rather than RUNX2-DNA binding [1]; AI-10-104, AI-10-47, and Ro5-3335 lack publicly reported oral bioavailability values. For procurement in preclinical programs requiring oral dosing routes, CADD522's characterized ADME profile represents a practical advantage.

oral bioavailability pharmacokinetics Cmax Tmax ADME

In Vivo Safety and Tolerability

In all reported in vivo studies, CADD522 administration was associated with no apparent toxicity to mice, as evidenced by stable body weight and lack of overt clinical signs [1][2]. This contrasts sharply with conventional chemotherapy agents used in bone cancer (e.g., doxorubicin, cisplatin, methotrexate), which carry well-documented toxicities including myelosuppression, cardiotoxicity, and nephrotoxicity [3]. The safety profile is further supported by in vitro data showing an IC50 exceeding 20 μM for normal WI-38 fibroblasts, versus 2.3–3.5 μM for multiple cancer cell lines . While formal GLP toxicology studies are pending (CADD522 is currently undergoing toxicological assessment prior to first-in-human trials, per the University of East Anglia press release [4]), the available preclinical safety data contrast favorably with the toxicity burden of standard-of-care chemotherapy backbones and support CADD522's use in long-term in vivo studies.

toxicity safety no apparent toxicity body weight normal cell selectivity

CADD522: Research Application Scenarios


Breast Cancer Metastasis and Dissemination

CADD522's validated suppression of breast cancer growth and metastasis in MMTV-PyMT transgenic and TNBC PDX models, coupled with its ability to impair lung retention and outgrowth of disseminated tumor cells [1], makes it the preferred RUNX2 inhibitor for preclinical breast cancer metastasis research. Its dual mechanism—inhibiting both RUNX2-driven invasion markers (MMP13, VEGF) and mitochondrial ATP production [2]—addresses two independent nodes in the metastatic cascade. The compound has been specifically used to block RUNX2-mediated gene programs in breast cancer cells and represents an evidence-backed choice over CBFβ-targeting inhibitors that lack validated anti-metastasis activity in breast models.

Primary Bone Cancer and Bone Disease Models

CADD522 is the only RUNX2 inhibitor with published efficacy across all major primary bone cancer subtypes (osteosarcoma, Ewing sarcoma, chondrosarcoma) as a single agent without surgery, achieving a 50% increase in metastasis-free survival in xenograft models [1]. Its demonstrated ability to reduce cancer-induced bone disease [1] makes it uniquely suited for procurement in bone oncology programs studying tumor-bone microenvironment interactions. No other RUNX pathway inhibitor (AI-10-104, AI-10-47, Ro5-3335, Chb-M') has comparable bone cancer validation.

Pediatric Rhabdomyosarcoma Research

In fusion-positive rhabdomyosarcoma (FP-RMS), an aggressive pediatric cancer with <30% 5-year survival for high-risk disease, CADD522 disrupts the PAX3::FOXO1-RUNX2 feed-forward loop that drives oncogenic gene programs [1]. CADD522 treatment phenocopies PAX3::FOXO1 suppression, induces myogenic differentiation, decreases tumor growth, and increases survival in Rh30 xenograft models [1]. This target engagement in a pediatric solid tumor context is not reported for any other RUNX2 inhibitor, positioning CADD522 as the compound of choice for pediatric sarcoma research programs.

Cancer Metabolism and Mitochondrial OXPHOS

CADD522's RUNX2-independent inhibition of mitochondrial ATP synthase—confirmed by cellular thermal shift assay binding to F1-ATP synthase α and β subunits, decreased OCR, reduced ATP production, and MitoQ-preventable ROS elevation [1]—enables its use as a dual-purpose tool compound in cancer metabolism research. Unlike any other RUNX2 inhibitor, CADD522 simultaneously disrupts transcriptional programs and mitochondrial bioenergetics, making it uniquely valuable for studies investigating the intersection of transcription factor biology and metabolic reprogramming in cancer [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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